Alpha-Ergocryptine is primarily sourced from the fermentation of specific strains of Claviceps, such as Claviceps paspali. The production process typically involves culturing these microorganisms in nutrient-rich media, followed by extraction and purification of the alkaloid from the fermentation broth . The compound can also be synthesized through various chemical methods, which will be discussed in detail later.
Alpha-Ergocryptine is classified as an indole alkaloid and is structurally related to other ergot alkaloids like ergometrine and ergosine. It is recognized for its pharmacological activity, particularly its agonistic effects on dopamine receptors, making it relevant in both therapeutic and toxicological contexts .
The synthesis of alpha-Ergocryptine can be achieved through both natural extraction and synthetic routes.
In synthetic methods, key reactions often include:
The molecular formula of alpha-Ergocryptine is C₃₃H₄₃N₅O₆. Its structure features a complex tetracyclic framework typical of ergot alkaloids, with multiple chiral centers contributing to its biological activity.
The structural representation includes several functional groups that are critical for its activity, including hydroxyl (-OH) and amine (-NH) groups that facilitate interaction with biological targets.
Alpha-Ergocryptine participates in various chemical reactions that can modify its structure and enhance its properties:
The synthesis often requires protection-deprotection strategies to ensure that reactive sites do not interfere with subsequent reactions. For example, protecting groups may be used during bromination or amination steps to maintain selectivity .
Alpha-Ergocryptine exerts its effects primarily through interaction with dopamine receptors in the brain, particularly D2-like receptors. This interaction can lead to increased dopaminergic activity, influencing mood, cognition, and motor control.
Research indicates that alpha-Ergocryptine may also have vasodilatory effects due to its action on serotonin receptors, contributing to its potential therapeutic applications in treating conditions like migraine or Parkinson's disease .
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography), which are used to confirm purity and structure during synthesis .
Alpha-Ergocryptine has several applications in scientific research and medicine:
Systematic IUPAC Name:(5’αS)-12’-Hydroxy-2’-(1-methylethyl)-5’-(2-methylpropyl)ergotaman-3’,6’,18-trione [3] [8].
Molecular Formula: C₃₂H₄₁N₅O₅Molecular Weight: 575.71 g/mol [5] [8].
Taxonomic Classification:
Chemical Identifiers:
Identifier | Value | |
---|---|---|
CAS Registry Number | 511-09-1 | |
PubChem CID | 10484358 | |
ChEBI ID | CHEBI:10276 | |
ECHA InfoCard | 100.007.384 | |
Melting Point | 152–154°C | |
Solubility | 0.3 mg/mL in cyclodextrin solution | |
Specific Rotation | [α]₂₀ = -120° (pyridine) | [5] [8] |
Stereochemistry:Alpha-Ergocryptine has six chiral centers, with the C8 position (adjacent to the 9–10 double bond) defining its R/S epimerism. The biologically active form is the C8-R isomer (ergocryptine), while the C8-S epimer (ergocryptinine) is a configurationally interconvertible diastereomer [7].
The isolation and characterization of α-ergocryptine are rooted in mid-20th-century ergot alkaloid research:
Alpha-Ergocryptine shares the tetracyclic ergoline ring common to all ergot alkaloids (Figure 1). Its structure diverges through:
Table: Comparative Structural Features of Key Ergopeptines
Alkaloid | R₁ (C2’) | R₂ (C5’) | Core Structure | |
---|---|---|---|---|
α-Ergocryptine | Isopropyl | 2-Methylpropyl | Ergopeptine | |
Ergocristine | Isopropyl | Phenethyl | Ergopeptine | |
Ergocornine | Isopropyl | Isopropyl | Ergopeptine | |
Ergotamine | Methyl | Benzyl | Ergopeptine | |
Lysergic acid | – | – | Simple amide | [6] [9] |
Alpha-Ergocryptine biosynthesis involves conserved and divergent steps within fungal EAS (ergot alkaloid synthesis) gene clusters:1. Early Pathway: Shared with all ergot alkaloids:- Dimethylallyltryptophan synthase (DmaW) initiates ergoline formation.- Chanoclavine-I aldehyde is a branch point intermediate [1] [4].2. Late Divergence:- Lysergyl peptide synthase LPS2 incorporates leucine (for α-ergocryptine) or isoleucine (for β-ergocryptine).- Ergopeptine lactam hydroxylase (EasH) catalyzes cyclization [1] [4].3. Epimerization Dynamics: The C8-R epimer (active) reversibly converts to the C8-S form (ergocryptinine) in solution, with equilibrium influenced by pH and temperature [7].
The bent conformation of α-ergocryptine’s peptide moiety enables high-affinity binding to monoamine receptors:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: